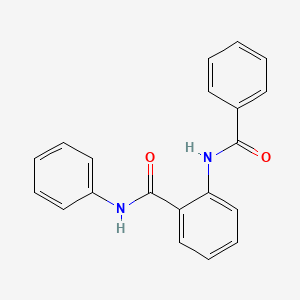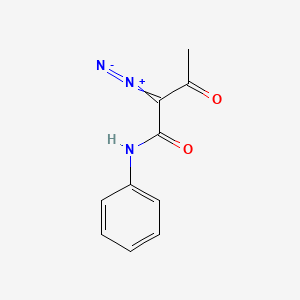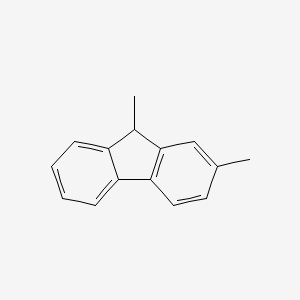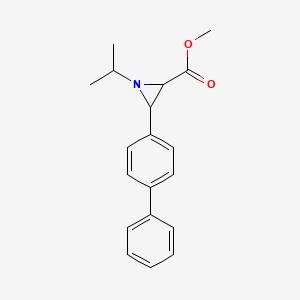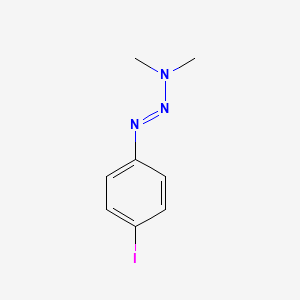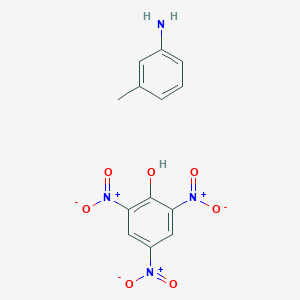
3-Methylaniline; 2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylaniline: is an aromatic amine with the chemical formula C₇H₉N2,4,6-Trinitrophenol , commonly known as picric acid, is an organic compound with the chemical formula C₆H₃N₃O₇. It is a yellow crystalline solid and is one of the most acidic phenols. It is widely used as an explosive, dye, and antiseptic.
Métodos De Preparación
3-Methylaniline: can be synthesized through the reduction of m-nitrotoluene using hydrogen in the presence of a nickel catalyst. Another method involves the methylation of aniline using methanol and a cyclometalated ruthenium complex as a catalyst .
2,4,6-Trinitrophenol: is typically prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the formation of phenoldisulfonic acid, which then reacts with nitric acid to produce 2,4,6-trinitrophenol .
Análisis De Reacciones Químicas
3-Methylaniline: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylbenzoquinone.
Reduction: It can be reduced to form 3-methylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
2,4,6-Trinitrophenol: undergoes the following reactions:
Reduction: It can be reduced to form picramic acid.
Nitration: It can undergo further nitration to form more highly nitrated compounds.
Complex Formation: It can form complexes with metals, such as lead picrate
Aplicaciones Científicas De Investigación
3-Methylaniline: is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. It is also used in the production of rubber chemicals and as a corrosion inhibitor .
2,4,6-Trinitrophenol: is used in forensic research, land mine detection, and environmental monitoring due to its explosive properties. It is also used in the dye industry, medical examination, and as an antiseptic .
Mecanismo De Acción
3-Methylaniline: acts as a nucleophile in many reactions due to the presence of the amino group. It can donate electrons to electrophiles, facilitating various substitution reactions .
2,4,6-Trinitrophenol: exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive. It can undergo redox reactions and form complexes with metals, leading to its use as an explosive and in various detection methods .
Comparación Con Compuestos Similares
3-Methylaniline: is similar to other toluidines, such as o-toluidine and p-toluidine, but it is unique due to its meta substitution, which affects its reactivity and applications .
2,4,6-Trinitrophenol: is similar to other nitrophenols, such as 2,4-dinitrophenol and 2-nitrophenol, but it is more acidic and has stronger explosive properties due to the presence of three nitro groups .
Propiedades
Número CAS |
13296-85-0 |
|---|---|
Fórmula molecular |
C13H12N4O7 |
Peso molecular |
336.26 g/mol |
Nombre IUPAC |
3-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9N.C6H3N3O7/c1-6-3-2-4-7(8)5-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,8H2,1H3;1-2,10H |
Clave InChI |
XGWCPKGQTCXXJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


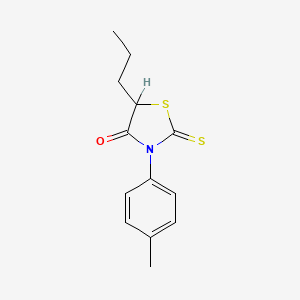

![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)
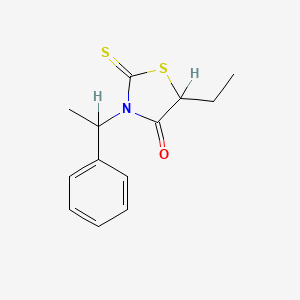
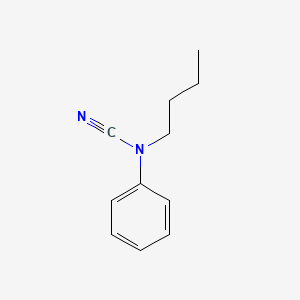
![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)
![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)
